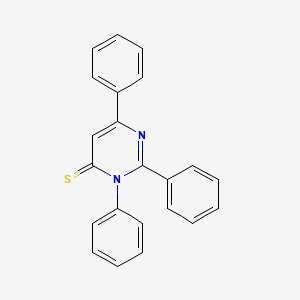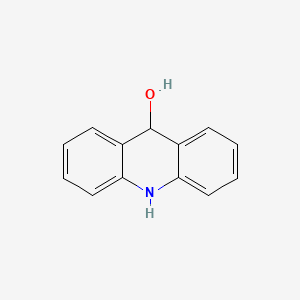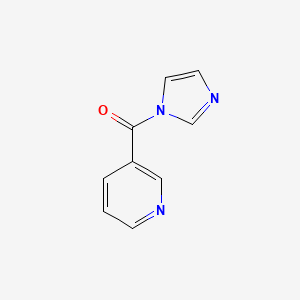
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and trifluoroacetic acid as the primary starting materials.
Formation of Intermediate: The reaction between 4-fluoroaniline and trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)-1-methyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and stability.
2-(4-Fluorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-imidazole: Contains an ethyl group instead of a methyl group, influencing its pharmacokinetic properties.
Uniqueness
2-(4-Fluorophenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, biological activity, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
33469-33-9 |
|---|---|
Molekularformel |
C11H8F4N2 |
Molekulargewicht |
244.19 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-17-6-9(11(13,14)15)16-10(17)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
TYTLMGIICDEQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)






![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)

![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)



